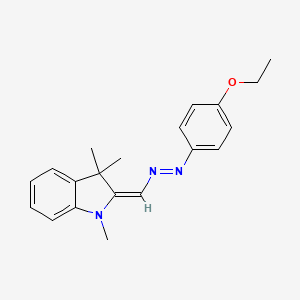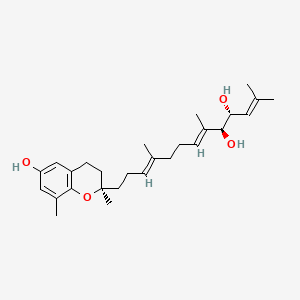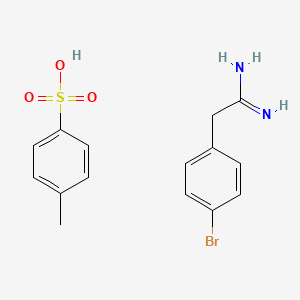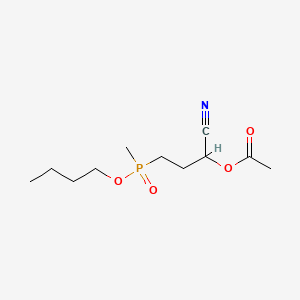
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline is an organic compound that belongs to the class of azomethine dyes. These dyes are known for their vibrant colors and are often used in various applications, including textiles, inks, and biological staining.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline typically involves the condensation of 4-ethoxybenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored materials, such as textiles and inks.
Wirkmechanismus
The mechanism by which 2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline exerts its effects involves the interaction of its azomethine group with various molecular targets. The compound can form complexes with metal ions, which can then participate in redox reactions. Additionally, its ability to absorb light makes it useful in applications that require photoactivation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methoxyphenylazomethylene)-1,3,3-trimethylindoline
- 2-(4-Chlorophenylazomethylene)-1,3,3-trimethylindoline
- 2-(4-Bromophenylazomethylene)-1,3,3-trimethylindoline
Uniqueness
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where specific solubility and reactivity profiles are required.
Eigenschaften
CAS-Nummer |
57303-68-1 |
|---|---|
Molekularformel |
C20H23N3O |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(4-ethoxyphenyl)-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C20H23N3O/c1-5-24-16-12-10-15(11-13-16)22-21-14-19-20(2,3)17-8-6-7-9-18(17)23(19)4/h6-14H,5H2,1-4H3/b19-14+,22-21? |
InChI-Schlüssel |
LOAGDQRAMKGXBH-QTQSSRPMSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N=N/C=C/2\C(C3=CC=CC=C3N2C)(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=NC=C2C(C3=CC=CC=C3N2C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)







